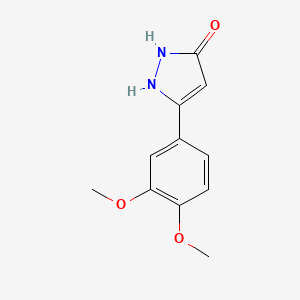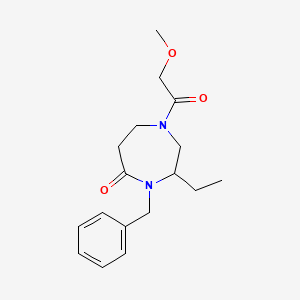![molecular formula C19H17N3O5 B5396055 4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B5396055.png)
4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a nitro group, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an α-haloketone with an amide.
Coupling Reactions: The final compound is formed through a series of coupling reactions, where the pyrrole, nitro, and oxazole rings are connected to the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the nitro group.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Probes: Used to study enzyme mechanisms and protein interactions.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Antimicrobial Agents: Potential use in the development of new antibiotics.
Anti-inflammatory Agents: Investigated for its anti-inflammatory properties.
Industry
Materials Science: Used in the development of new materials with unique electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of 4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The pyrrole and oxazole rings can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzaldehyde
- 4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzonitrile
Uniqueness
The unique combination of functional groups in 4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid provides it with distinct chemical and biological properties. The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of its reactivity and binding characteristics, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-11-10-15(6-9-17-18(22(25)26)12(2)20-27-17)13(3)21(11)16-7-4-14(5-8-16)19(23)24/h4-10H,1-3H3,(H,23,24)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMPQUIJUMCSBU-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=CC3=C(C(=NO3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)/C=C\C3=C(C(=NO3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B5395973.png)
![7-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5395992.png)

![3-[2-(dipropylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5396001.png)
![(5E)-5-[[2-[3-(2-chlorophenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5396009.png)
![N-[3-(4-isopropylphenyl)propyl]methanesulfonamide](/img/structure/B5396013.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5396018.png)
![5-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]methyl}quinoxaline](/img/structure/B5396025.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5396034.png)
![4,6-Dimethyl-2-(methylsulfanyl)furo[2,3-d]pyrimidine](/img/structure/B5396037.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-6-(3-methylphenyl)nicotinic acid](/img/structure/B5396042.png)
![1-[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-2-ol](/img/structure/B5396056.png)

![4-(4-{[(2-fluorophenyl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5396075.png)
